molecular formula C7H14Cl2N2O2 B2660050 rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride CAS No. 1909295-00-6

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride

Cat. No.: B2660050
CAS No.: 1909295-00-6
M. Wt: 229.1
InChI Key: SVLXXPTVOWLLEY-KXSOTYCDSA-N
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Description

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride is a chiral compound that belongs to the class of heterocyclic organic compounds It is characterized by a hexahydro-pyrido-oxazinone core structure, which is a bicyclic system containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride typically involves the hydrogenation of prochiral precursors. One efficient method is the Rhodium-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This method provides high enantiomeric purity and yields, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale hydrogenation processes using Rhodium catalysts. The reaction conditions are optimized to ensure high conversion rates and enantiomeric excess. The use of chiral ligands such as (S)-DTBM-SegPhos enhances the selectivity of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted and hydrogenated derivatives of the original compound, which can be further utilized in synthetic applications.

Scientific Research Applications

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in its bicyclic structure. This combination of features provides distinct reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLXXPTVOWLLEY-KXSOTYCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OCC(=O)N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1OCC(=O)N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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